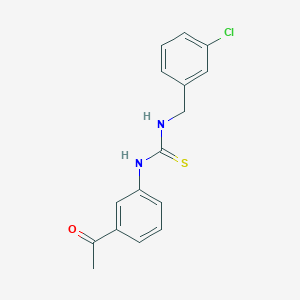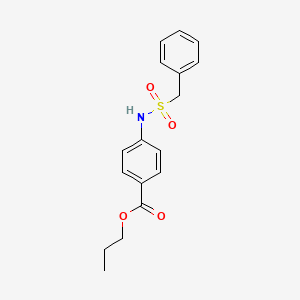
2-Phenyl-4-(4-phenylphenyl)-1,3-oxazin-6-one
概要
説明
2-Phenyl-4-(4-phenylphenyl)-1,3-oxazin-6-one is an organic compound that belongs to the oxazinone family. This compound is characterized by its unique structure, which includes a 1,3-oxazin-6-one ring substituted with phenyl groups at the 2 and 4 positions. The presence of these phenyl groups contributes to the compound’s stability and reactivity, making it a subject of interest in various fields of scientific research.
科学的研究の応用
2-Phenyl-4-(4-phenylphenyl)-1,3-oxazin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s stability and reactivity make it useful in the study of biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(4-phenylphenyl)-1,3-oxazin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenylphenylamine with phenyl isocyanate to form an intermediate, which then undergoes cyclization to yield the desired oxazinone compound. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-Phenyl-4-(4-phenylphenyl)-1,3-oxazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazinone ring to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-substituted oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the phenyl rings.
作用機序
The mechanism of action of 2-Phenyl-4-(4-phenylphenyl)-1,3-oxazin-6-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound’s phenyl groups play a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Phenyl-4H-chromen-4-one: This compound shares a similar phenyl-substituted structure but has a different core ring system.
4-Phenylphenol: Another phenyl-substituted compound, but with a simpler structure and different reactivity.
2,4-Disubstituted thiazoles: These compounds have a thiazole ring instead of an oxazinone ring but exhibit similar biological activities.
Uniqueness
2-Phenyl-4-(4-phenylphenyl)-1,3-oxazin-6-one is unique due to its specific oxazinone ring structure and the positioning of the phenyl groups. This unique structure contributes to its distinct chemical reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of chemical reactions and its stability under different conditions make it a valuable tool in scientific research and industrial applications.
特性
IUPAC Name |
2-phenyl-4-(4-phenylphenyl)-1,3-oxazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO2/c24-21-15-20(23-22(25-21)19-9-5-2-6-10-19)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPAATIRIHXNPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=O)OC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-methoxybenzamide](/img/structure/B4572386.png)
![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4572391.png)
![3-[3-(cyclohexylamino)propyl]-2-methylbenzo[g]quinazolin-4(3H)-one](/img/structure/B4572409.png)

![2-(3,4-dimethoxyphenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4572419.png)
![3,6-diamino-5-cyano-N-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4572440.png)
![methyl 5-benzyl-2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4572442.png)

![1-(2-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]methanesulfonamide](/img/structure/B4572458.png)
amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4572468.png)
![N-ethyl-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B4572476.png)

![7-isopropyl-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4572483.png)

